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molecular formula C13H16O2 B072580 1-Phenylcyclohexanecarboxylic acid CAS No. 1135-67-7

1-Phenylcyclohexanecarboxylic acid

Cat. No. B072580
M. Wt: 204.26 g/mol
InChI Key: QXXHHHWXFHPNOS-UHFFFAOYSA-N
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Patent
US07202253B2

Procedure details

To a suspension of LAH (3.8 g, 0.1 mol) cooled to 0° C. was slowly added 1-phenyl-cyclohexanecarboxylic acid (10.2 g, 50.0 mmol). After stirring from 0° C. to rt overnight, the reaction mixture was quenched with H2O (3.8 mL), 15% NaOH (3.8 mL), H2O (11.4 mL) and filtered. The salt was washed with Et2O and the combined organic phase dried over anhydrous sodium sulfate to give (1-phenyl-cyclohexyl)-methanol (8.48 g, 89%) as a white solid. 1H NMR (CDCl3, 300 MHz) δ (ppm) 1.30–1.70 (9H, m), 2.15–2.36 (2H, m), 3.51 (2H, s), 7.20–7.27 (1H, m), 7.34–7.41 (4H, m). Mass Spec [M+H]+=191.1.
Name
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[C:7]1([C:13]2([C:19](O)=[O:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>>[C:7]1([C:13]2([CH2:19][OH:20])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCCC1)C(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring from 0° C. to rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with H2O (3.8 mL), 15% NaOH (3.8 mL), H2O (11.4 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The salt was washed with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phase dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 8.48 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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